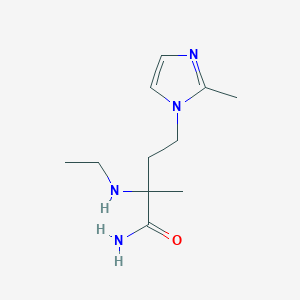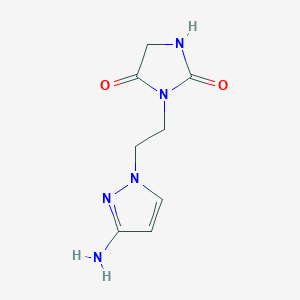
3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is a heterocyclic compound that features both pyrazole and imidazolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione typically involves the reaction of 3-amino-1H-pyrazole with ethyl imidazolidine-2,4-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Aminopyrazole): Similar in structure but lacks the imidazolidine ring.
Imidazole derivatives: Share the imidazole ring but differ in other structural aspects.
Pyrazoline derivatives: Contain a pyrazoline ring and exhibit similar biological activities .
Uniqueness
3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is unique due to its combination of pyrazole and imidazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure may enhance its reactivity and potential as a therapeutic agent compared to similar compounds .
Propriétés
Formule moléculaire |
C8H11N5O2 |
|---|---|
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
3-[2-(3-aminopyrazol-1-yl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H11N5O2/c9-6-1-2-12(11-6)3-4-13-7(14)5-10-8(13)15/h1-2H,3-5H2,(H2,9,11)(H,10,15) |
Clé InChI |
HLBKAUFDGIOKJE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1)CCN2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


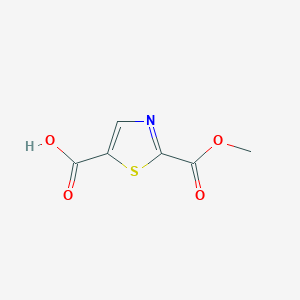
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
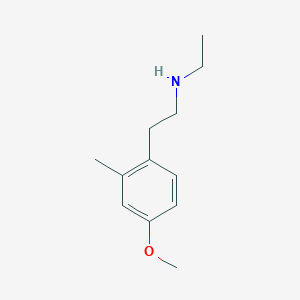
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)


![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
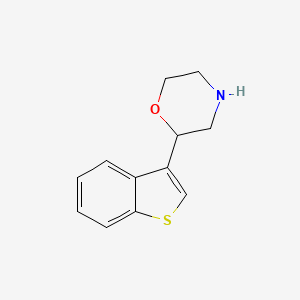

![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)

![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
